Methyl s-isopropylhomocysteinate
Description
Methyl S-isopropylhomocysteinate is a sulfur-containing derivative of homocysteine, where the thiol group (-SH) of homocysteine is substituted with an isopropyl group (-S-iPr), and the carboxylic acid is esterified to a methyl group.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
methyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
KQGROASPCGQZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl s-isopropylhomocysteinate typically involves the esterification of L-homocysteine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Methyl s-isopropylhomocysteinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various ester derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl s-isopropylhomocysteinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating homocysteine levels in the body.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Methyl s-isopropylhomocysteinate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular processes and metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and regulatory proteins .
Comparison with Similar Compounds
Structural Analogues in Organophosphorus Chemistry
Several organophosphorus compounds in the evidence share functional similarities with methyl S-isopropylhomocysteinate, particularly in their sulfur-containing ester groups and alkyl substituents:
Key Differences :
- Backbone Chemistry: this compound derives from homocysteine (amino acid backbone), whereas organophosphorus analogs have phosphonothioate or phosphonochloridothiolate backbones, leading to distinct electronic and steric properties .
- Reactivity: The phosphorus center in organophosphorus compounds confers higher electrophilicity, making them more reactive toward nucleophiles (e.g., acetylcholinesterase) compared to the non-phosphorus homocysteinate derivative .
Comparison with Diterpene Methyl Esters
Diterpene methyl esters from Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) share ester functional groups but differ in core structure and biological roles:


Key Differences :
- Polarity: this compound is more polar than diterpene esters due to its amino acid-derived structure, impacting its chromatographic behavior (e.g., HPLC retention vs. GC volatility) .
- Biological Function : Diterpene esters are naturally occurring defense molecules, whereas this compound is likely synthetic, with applications in medicinal chemistry or catalysis .
Spectroscopic and Analytical Data
While direct spectroscopic data for this compound are absent in the evidence, comparisons can be inferred:
- NMR/FTIR: Organophosphorus thioesters show characteristic P=O and P-S stretches (~1250 cm⁻¹ and ~650 cm⁻¹, respectively) in FTIR, unlike the C-S and ester C=O stretches (~1700 cm⁻¹) expected for this compound .
- Chromatography : Methyl esters of diterpenes elute earlier in GC due to volatility, whereas polar homocysteinate derivatives would require HPLC with UV or MS detection .
Research Implications and Gaps
- Synthetic Utility: this compound’s sulfur and ester groups make it a candidate for studying thioether reactivity or enzyme inhibition, akin to organophosphorus neurotoxins but with reduced toxicity .
- Data Limitations: No direct studies on this compound were found in the evidence; further research is needed to characterize its stability, bioactivity, and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


